3-Fluoro-2,6-dimethoxy-5-nitropyridine is a pyridine derivative characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to the pyridine ring. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structure and potential biological activities. The molecular formula of 3-Fluoro-2,6-dimethoxy-5-nitropyridine is C_8H_8F N O_3, and it has a molecular weight of approximately 185.15 g/mol.
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties or activities .
The specific biological mechanisms and efficacy of 3-Fluoro-2,6-dimethoxy-5-nitropyridine remain areas for further research .
The synthesis of 3-Fluoro-2,6-dimethoxy-5-nitropyridine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry.
3-Fluoro-2,6-dimethoxy-5-nitropyridine is primarily used as an intermediate in organic synthesis. Its applications include:
The compound's reactivity allows it to participate in further transformations that could lead to novel functional materials or therapeutic agents .
Interaction studies involving 3-Fluoro-2,6-dimethoxy-5-nitropyridine focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be employed in synthetic chemistry and its potential biological interactions. Investigations into its binding affinity with biological targets could provide insights into its pharmacological potential.
Several compounds share structural similarities with 3-Fluoro-2,6-dimethoxy-5-nitropyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Chloro-2-nitropyridine | Lacks methoxy groups | Different reactivity profile due to chlorine substitution |
| 5,6-Dimethoxy-2-nitropyridine | Contains methoxy groups | Varies in electronic properties due to substitution pattern |
| 2-Chloro-6-methoxy-3-nitropyridine | Different substitution pattern | Alters reactivity and potential applications |
The uniqueness of 3-Fluoro-2,6-dimethoxy-5-nitropyridine lies in its combination of fluorine, methoxy, and nitro groups on the pyridine ring. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and an interesting subject for further research .
The synthesis of 3-fluoro-2,6-dimethoxy-5-nitropyridine typically begins with functionalized pyridine derivatives. A prominent route involves picolinic acid (pyridine-2-carboxylic acid) as a precursor. Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, followed by amidation to yield 4-chloropyridine-2-carboxamide. Hoffmann degradation of this intermediate with sodium hydroxide and bromine generates 4-amino-2-cyanopyridine, which undergoes diazotization and fluorination to introduce the fluorine substituent. Subsequent nitration using a mixed nitric-sulfuric acid system at 0–10°C installs the nitro group at position 5, leveraging the electron-withdrawing effects of adjacent substituents for regiocontrol.
Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) using sodium methoxide in dimethylformamide (DMF) at 80°C, with yields optimized to 85–90%. Critical to this pathway is the sequential protection and deprotection of reactive sites to prevent over-functionalization. For example, temporary silyl ether protection of the nitro group during methoxylation minimizes side reactions.
Table 1: Representative Multi-Step Synthesis Pathway
Regioselective nitration at position 5 is governed by the electronic effects of existing substituents. The fluorine atom at position 3 and methoxy groups at positions 2 and 6 act as meta-directing groups, funneling nitration to position 5. Computational studies confirm that the nitro group preferentially forms at the site of lowest electron density, as calculated via density functional theory (DFT). Mixed-acid systems (HNO₃/H₂SO₄) at low temperatures (0–10°C) achieve 90% regioselectivity, while acetyl nitrate in dichloromethane offers milder conditions with comparable efficiency.
Table 2: Nitration Conditions and Regioselectivity
| Nitrating Agent | Solvent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 5 | 90 | 82 |
| Acetyl nitrate | CH₂Cl₂ | 25 | 88 | 78 |
| NO₂BF₄ | MeCN | -10 | 85 | 75 |
Methoxy group installation via SNAr requires polar aprotic solvents to stabilize transition states. Acetonitrile and DMF are optimal, with DMF enhancing nucleophilicity of methoxide ions. Catalytic amounts of copper(I) iodide (5 mol%) accelerate the reaction, reducing reaction time from 12 to 6 hours. Microwave-assisted synthesis at 100°C further improves yields to 92% by enhancing reaction kinetics.
Table 3: Solvent and Catalyst Screening for Methoxylation
| Solvent | Catalyst (mol%) | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | None | 80 | 12 | 78 |
| DMF | CuI (5) | 80 | 6 | 87 |
| MeCN | CuI (5) | 80 | 8 | 82 |
| DMSO | None | 100 | 4 | 90 |
Palladium catalysis enables late-stage diversification of the pyridine core. Suzuki-Miyaura coupling of 3-fluoro-2,6-dimethoxy-5-nitropyridine with arylboronic acids introduces substituents at position 4, leveraging the nitro group as a directing group. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 90°C, biaryl derivatives are obtained in 75–85% yields. Sonogashira couplings with terminal alkynes afford ethynyl-substituted analogs, though competing proto-deboronation necessitates careful stoichiometric control.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions
DFT calculations at the B3LYP/6-31G* level identify transition states for methoxylation and nitration, guiding solvent and catalyst selection. For methoxylation, the energy barrier in DMF (18.7 kcal/mol) is lower than in acetonitrile (22.3 kcal/mol), aligning with experimental yields. Machine learning models trained on 200+ experimental datasets predict optimal nitration conditions with 94% accuracy, reducing trial-and-error screening.
Table 5: Computational vs Experimental Energy Barriers
| Reaction Step | Solvent | Calculated ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|---|
| Methoxylation | DMF | 18.7 | 87 |
| Methoxylation | MeCN | 22.3 | 82 |
| Nitration | H₂SO₄ | 15.9 | 82 |
The electronic structure and directing effects of fluorine in 3-fluoro-2,6-dimethoxy-5-nitropyridine have been extensively investigated through density functional theory calculations [1] [2] [3]. Computational studies reveal that fluorine exhibits a complex dual nature in aromatic substitution reactions, simultaneously displaying electron-withdrawing inductive effects and electron-donating mesomeric contributions through its lone pair electrons [4] [3].
Molecular orbital analysis demonstrates that the fluorine atom significantly perturbs the electronic density distribution within the pyridine ring system [1] [2]. The highest occupied molecular orbital shows substantial localization around the fluorine substituent, while the lowest unoccupied molecular orbital exhibits extended delocalization across the aromatic framework [5]. These orbital interactions create a unique electrostatic potential surface that influences the approach and binding of electrophilic species [1].
Table 2.1: Quantum Chemical Parameters for Fluorine Directing Effects
| Parameter | 3-Fluoro-2,6-dimethoxy-5-nitropyridine | Reference Pyridine | Fluorobenzene |
|---|---|---|---|
| HOMO Energy (eV) | -6.82 | -9.26 | -8.94 |
| LUMO Energy (eV) | -2.45 | -0.62 | -0.28 |
| Band Gap (eV) | 4.37 | 8.64 | 8.66 |
| Dipole Moment (D) | 5.94 | 2.19 | 1.61 |
| Electrostatic Potential at C-4 (kcal/mol) | +22.5 | +19.8 | +15.2 |
The calculations indicate that fluorine creates significant charge redistribution within the aromatic system [3]. Natural bond orbital analysis reveals partial negative charge accumulation on the fluorine atom, ranging from -0.35 to -0.42 electron units depending on the computational method employed [3]. This charge distribution establishes favorable electrostatic interactions with electropositive regions of approaching electrophiles [3].
Secondary orbital effects involving fluorine have been identified as crucial contributors to regioselectivity patterns [3]. The fluorine lone pairs participate in donor-acceptor interactions with the aromatic π-system, creating an n→π* orbital overlap that stabilizes specific transition state geometries [3]. These interactions are quantified through second-order perturbation theory analysis, revealing stabilization energies of 0.84 to 0.91 kcal/mol for favorable orientations [3].
Systematic kinetic investigations of nitration reactions involving 3-fluoro-2,6-dimethoxy-5-nitropyridine have been conducted across diverse experimental conditions [6] [7] [8]. The nitration mechanism proceeds through formation of nitronium ion intermediates, which subsequently attack the electron-deficient pyridine ring at the meta position relative to nitrogen [6] [9].
Temperature-dependent studies reveal Arrhenius behavior with activation energies ranging from 85 to 125 kilojoules per mole, depending on the specific reaction conditions and acid concentration [7] [8]. The pre-exponential factor shows values of 10^8 to 10^12 per second, consistent with bimolecular electrophilic aromatic substitution mechanisms [8].
Table 2.2: Kinetic Parameters for Nitration Under Varying Conditions
| Temperature (°C) | Sulfuric Acid Concentration (%) | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Selectivity Ratio (meta:ortho) |
|---|---|---|---|---|
| 30 | 88 | 2.4 × 10^-4 | 118 | 12.5:1 |
| 35 | 90 | 4.8 × 10^-4 | 115 | 14.2:1 |
| 40 | 92 | 8.9 × 10^-4 | 112 | 16.8:1 |
| 45 | 94 | 1.6 × 10^-3 | 108 | 18.9:1 |
| 50 | 96 | 2.8 × 10^-3 | 105 | 21.3:1 |
The reaction rate exhibits strong dependence on nitronium ion concentration, following first-order kinetics with respect to the electrophile [8]. Sulfuric acid concentration critically influences the equilibrium between nitric acid and nitronium ion, with optimal reactivity observed at 94-96% sulfuric acid concentrations [8]. Beyond this range, the apparent rate constant decreases due to medium effects that destabilize the transition state geometry [8].
Computational modeling of the reaction coordinate reveals that electrophilic attack proceeds through a late transition state, characterized by substantial C-N bond formation and minimal charge development on the aromatic ring [10]. The Wheland intermediate exhibits significant stabilization through resonance delocalization, with the positive charge distributed across multiple carbon centers [10] [11].
Isotopic labeling experiments utilizing deuterium and carbon-13 tracers have provided detailed insights into methoxy group behavior during electrophilic aromatic substitution reactions [12] [13] [14]. These studies demonstrate remarkable stability of the methoxy substituents under typical nitration conditions, with minimal scrambling or elimination observed [12].
Deuterium labeling of the methoxy groups reveals kinetic isotope effects ranging from 1.02 to 1.08, indicating that C-H bonds within these substituents are not significantly perturbed during the rate-determining step [15] [16]. The small magnitude of these effects confirms that methoxy group cleavage does not contribute to the primary reaction pathway [16].
Table 2.3: Isotopic Labeling Results for Methoxy Group Stability
| Labeling Position | Isotope | Retention Percentage | Kinetic Isotope Effect | Scrambling Rate (s^-1) |
|---|---|---|---|---|
| C-2 Methoxy | ^13C | 98.7 | 1.003 | < 10^-6 |
| C-6 Methoxy | ^13C | 98.4 | 1.004 | < 10^-6 |
| C-2 Methoxy | ^2H | 97.9 | 1.06 | 8.2 × 10^-7 |
| C-6 Methoxy | ^2H | 97.6 | 1.08 | 9.1 × 10^-7 |
| Oxygen Position | ^18O | 99.2 | 1.001 | < 10^-7 |
Carbon-13 nuclear magnetic resonance spectroscopy of labeled products confirms retention of isotopic integrity at both methoxy positions throughout the reaction sequence [12] [13]. The chemical shifts of labeled carbons remain within 0.02 parts per million of their initial values, indicating minimal electronic perturbation of the methoxy environments [13].
Time-resolved isotopic analysis demonstrates that methoxy group stability persists across extended reaction periods, with less than 2% isotopic scrambling observed after 24 hours under forcing conditions [12]. This stability enables the use of methoxy-labeled substrates as reliable mechanistic probes for investigating reaction pathways and intermediate structures [12] [13].
Comparative kinetic studies encompassing ortho-, meta-, and para-substituted pyridine derivatives reveal distinct reactivity patterns that illuminate the electronic influence of substituent positioning [17] [18] [19]. The electron-donating methoxy groups exhibit position-dependent effects on both reaction rates and regioselectivity outcomes [18] [20].
Table 2.4: Comparative Reactivity Data for Positional Isomers
| Substitution Pattern | Relative Rate | Selectivity (meta:ortho:para) | Activation Energy (kJ/mol) | Hammett σ Value |
|---|---|---|---|---|
| 2-Methoxy-3-fluoro-5-nitro | 4.2 | 25.1:2.1:1.0 | 98 | -0.27 |
| 3-Fluoro-2,6-dimethoxy-5-nitro | 3.8 | 18.9:1.8:1.0 | 105 | -0.31 |
| 4-Methoxy-3-fluoro-5-nitro | 1.9 | 12.4:2.9:1.0 | 119 | -0.17 |
| 3-Fluoro-5-nitro (reference) | 1.0 | 8.2:3.1:1.0 | 128 | 0.00 |
Electronic effects of methoxy substitution manifest through both inductive and mesomeric pathways [18] [20]. The inductive component withdraws electron density through the σ-framework, while mesomeric donation occurs via π-orbital overlap [18]. In ortho and para positions, the mesomeric effect predominates, leading to increased electron density at reactive sites and enhanced nucleophilicity toward electrophilic attack [18] [20].
Hammett plot analysis yields negative ρ values ranging from -4.2 to -5.8, confirming the electrophilic nature of the rate-determining step and the importance of electron-donating substituent effects [9] [19]. The linear correlation coefficients exceed 0.94 for all series examined, validating the mechanistic consistency across different substitution patterns [19].
The pyridine scaffold represents one of the most privileged structures in kinase inhibitor development, with 3-Fluoro-2,6-dimethoxy-5-nitropyridine offering unique structural features that enhance binding interactions with kinase active sites [1] [2]. The compound's molecular formula C7H7FN2O4 and molecular weight of 202.14 g/mol position it within the optimal range for drug-like properties while maintaining the necessary structural complexity for selective kinase targeting [3].
Structural Optimization for Kinase Binding
The strategic placement of the fluorine atom at the C3 position enhances binding affinity through hydrogen bonding interactions with key amino acid residues in the kinase hinge region [1]. Research demonstrates that fluorine substitution can improve binding affinity by 10-100 fold compared to unsubstituted analogues [4]. The electron-withdrawing nature of fluorine modulates the electronic properties of the pyridine ring, optimizing interactions with the ATP-binding pocket [5].
The dimethoxy substitution pattern at positions C2 and C6 provides critical steric and electronic effects that contribute to kinase selectivity [2]. These methoxy groups occupy specific hydrophobic pockets within the kinase active site, establishing favorable van der Waals interactions while preventing binding to off-target kinases [5]. Structure-activity relationship studies indicate that the 2,6-dimethoxy configuration achieves optimal selectivity profiles with IC50 values typically ranging from 10-100 nM for target kinases [4].
Nitro Group Contributions to Activity
The nitro group at position C5 serves as a crucial electron-withdrawing substituent that fine-tunes the binding characteristics of the compound [6]. This functional group participates in both direct hydrogen bonding and indirect electronic effects that stabilize the kinase-inhibitor complex [7]. The electron-deficient nature of the nitro group enhances the electrostatic complementarity with positively charged regions of the kinase active site [5].
Comparative analysis reveals that the combined substitution pattern of 3-Fluoro-2,6-dimethoxy-5-nitropyridine achieves synergistic enhancement of kinase inhibitory potency, with improvements of 10-100 fold over simpler pyridine derivatives [4]. The pyridine core provides optimal hinge region interactions through nitrogen-mediated hydrogen bonding, establishing baseline activity in the 0.1-10 μM range that is subsequently enhanced by the strategic substituent pattern [2].
| Structural Modification | Effect on Kinase Activity | Reported IC50 Range |
|---|---|---|
| Fluorine substitution at C3 | Enhanced binding affinity through hydrogen bonding | Sub-micromolar to nanomolar |
| Methoxy groups at C2,C6 | Improved selectivity and lipophilicity | 10-100 nM typical range |
| Nitro group at C5 | Electron-withdrawing effects modulate activity | Variable depending on target |
| Combined substitution pattern | Synergistic enhancement of potency | Enhanced by 10-100 fold |
Nitropyridine derivatives have emerged as promising scaffolds for anticancer drug development, with 3-Fluoro-2,6-dimethoxy-5-nitropyridine serving as a versatile intermediate for synthesizing potent antitumor agents [6] [8]. The compound's structural features make it particularly suitable for targeting cancer cells through multiple mechanisms including microtubule disruption, DNA interaction, and apoptosis induction [9].
Microtubule-Targeting Anticancer Activity
Recent studies demonstrate that 3-nitropyridine analogues function as novel microtubule-targeting agents with exceptional potency against diverse cancer cell lines [6]. The specific substitution pattern of 3-Fluoro-2,6-dimethoxy-5-nitropyridine enhances cytotoxicity by 100-fold compared to simpler nitropyridine derivatives, achieving IC50 values below 10 nM in multiple cancer models [6]. These compounds induce G2/M phase cell cycle arrest through tubulin polymerization inhibition, binding specifically to the colchicine site of tubulin [6].
The fluorine and methoxy substituents contribute to selective cancer cell targeting while minimizing toxicity to normal cells [6]. In vitro studies reveal that nanomolar concentrations effectively inhibit proliferation of solid tumor cell lines including colon, breast, lung, and ovarian cancers, while showing minimal impact on normal peripheral blood mononuclear cells and lung fibroblasts [6]. This selectivity profile suggests that the compound preferentially targets rapidly dividing cancer cells over quiescent normal tissues [9].
Synthetic Versatility for Anticancer Development
The compound serves as a crucial building block for constructing diverse anticancer architectures through strategic functional group modifications [8]. The nitro group undergoes facile reduction to generate aminopyridine intermediates that can be further elaborated into complex heterocyclic systems with enhanced anticancer properties [8]. This synthetic accessibility enables rapid structure-activity relationship exploration for optimizing anticancer potency and selectivity [7].
Successful examples include the synthesis of diazaphenothiazine derivatives that demonstrate 10-fold greater activity than cisplatin against glioblastoma, melanoma, and breast cancer cell lines [8]. The dimethoxy substitution pattern facilitates nucleophilic substitution reactions that enable installation of various pharmacophoric elements essential for anticancer activity [8]. These modifications can introduce additional hydrogen bonding capabilities, lipophilicity adjustments, and metabolic stability enhancements [9].
Mechanism-Based Anticancer Design
The electron-deficient pyridine ring system facilitates DNA binding interactions that contribute to cytotoxic activity against cancer cells [9]. The nitro group can undergo bioreductive activation in hypoxic tumor environments, generating reactive intermediates that selectively damage cancer cell DNA [10]. This hypoxia-selective mechanism provides an additional layer of tumor specificity beyond the inherent selectivity for rapidly dividing cells [6].
Optimizing blood-brain barrier penetration represents a critical challenge in central nervous system drug development, with 3-Fluoro-2,6-dimethoxy-5-nitropyridine offering strategic advantages for brain-targeted therapeutic design [11] [12]. The compound's structural features can be systematically modified to enhance passive diffusion while minimizing efflux transporter recognition [13].
Lipophilicity Optimization for Passive Diffusion
The dimethoxy substitution pattern provides favorable lipophilicity characteristics that promote passive diffusion across the blood-brain barrier [11]. The fluorine atom contributes to optimal log P values while maintaining metabolic stability, achieving the delicate balance required for effective brain penetration [13]. Research demonstrates that strategic fluorine incorporation can enhance brain penetration by 5-10 fold compared to non-fluorinated analogues [11].
Computational modeling reveals that the compound's lipophilicity falls within the optimal range for blood-brain barrier permeability, with effective permeability values exceeding 15 × 10^-6 cm·s^-1 in parallel artificial membrane permeability assays [11]. The methoxy groups provide additional lipophilic surface area while maintaining hydrogen bonding capacity for target interactions [12]. This dual functionality enables efficient brain entry combined with selective receptor binding [13].
P-glycoprotein Evasion Strategies
The structural configuration of 3-Fluoro-2,6-dimethoxy-5-nitropyridine can be optimized to minimize recognition by P-glycoprotein efflux transporters that limit brain accumulation [11] [14]. The compact molecular size and specific substitution pattern reduce the likelihood of P-glycoprotein substrate recognition [15]. Strategic modification of the nitro group to alternative electron-withdrawing substituents can further reduce efflux liability while maintaining pharmacological activity [11].
Studies demonstrate that similar pyridine derivatives achieve efflux ratios below 2.5 when properly optimized, indicating minimal P-glycoprotein substrate liability [11]. The incorporation of azetidine rings or morpholine substituents can modulate pKa values to reduce basicity, thereby decreasing P-glycoprotein recognition [11]. These modifications can result in 10-50 fold improvements in brain penetration compared to unoptimized structures [13].
Molecular Rigidity and Permeability Enhancement
Increasing molecular rigidity through strategic cyclization or constraint can enhance membrane permeability by reducing the entropic penalty for membrane crossing [11]. The pyridine core provides inherent rigidity that can be further enhanced through fusion with additional ring systems [16]. This approach can achieve 2-5 fold enhancements in membrane permeability while maintaining target binding affinity [11].
| Strategy | Mechanism | Expected Enhancement |
|---|---|---|
| Lipophilicity modulation | Increased passive diffusion | 5-10 fold increase |
| P-glycoprotein evasion | Reduced efflux transport | 10-50 fold improvement |
| Molecular rigidity | Enhanced membrane permeability | 2-5 fold enhancement |
| pKa optimization | Optimal charge distribution | Variable, target-dependent |
| Prodrug approaches | Targeted brain delivery | Up to 100-fold increase |
Prodrug Strategies for Brain Targeting
The compound can serve as a foundation for developing prodrug systems that enhance brain delivery through transporter-mediated uptake [17] [15]. The pyridine nitrogen can be derivatized to create dihydropyridine prodrugs that undergo oxidative conversion to the active form after crossing the blood-brain barrier [15]. This approach has demonstrated up to 100-fold increases in brain accumulation compared to direct administration of the parent compound [17].